N-Cyclopropyl vs. N-Methyl Analog: Enhanced Lipophilicity and Steric Bulk for Fragment-Based Drug Design
The N-cyclopropyl substituent in the target compound (CAS 2230481-36-2) increases both calculated lipophilicity and steric bulk relative to the N-methyl analog (5-bromo-3-methyl-N-methylpyridine-2-carboxamide, CAS 1224604-11-8). Specifically, the target compound exhibits a cLogP of 2.04 , compared to a predicted cLogP of approximately 1.4-1.5 for the N-methyl variant . The larger cyclopropyl group (molecular weight contribution of ~41 Da vs. 15 Da for methyl) also introduces greater three-dimensional character, which can be leveraged to improve binding site complementarity and reduce off-target promiscuity in fragment libraries [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.04 (calculated) |
| Comparator Or Baseline | N-Methyl analog (CAS 1224604-11-8): ~1.4-1.5 (estimated based on fragment addition) |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.6 units |
| Conditions | In silico prediction using ChemScene/ACD/Labs algorithms |
Why This Matters
The increased lipophilicity of the N-cyclopropyl analog directly influences membrane permeability and metabolic clearance, making it a strategically distinct choice for lead optimization programs seeking to balance potency and ADME properties.
- [1] Harrison LA, et al. Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. J Med Chem. 2021;64(15):10742-10771. (Class-level inference for pyridine carboxamide SAR). View Source
